molecular formula C10H7F3N2O2 B15332536 Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B15332536
M. Wt: 244.17 g/mol
InChI Key: LTFXDMYMPVMJLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves the trifluoromethylation of imidazo[1,5-a]pyridine derivatives. One method involves a photosensitizer-free visible-light-promoted reaction using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation reactions. The scalability of these reactions and the availability of reagents make it feasible for industrial applications. specific industrial methods and conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,5-a]pyridine core.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyridine compounds.

Mechanism of Action

The mechanism of action of Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to the modulation of biochemical pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-4-7-3-2-6(5-15(7)8)10(11,12)13/h2-5H,1H3

InChI Key

LTFXDMYMPVMJLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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